molecular formula C15H14FN5O4S B6528678 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 1019101-91-7

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B6528678
CAS No.: 1019101-91-7
M. Wt: 379.4 g/mol
InChI Key: CWXLYVXIXPCTLO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 2-(4-fluorobenzenesulfonyl)acetamide group. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the dimethylpyrazole and fluorobenzenesulfonyl groups influence electronic properties and lipophilicity. Though direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., oxadiazole-thiols and sulfanyl/sulfonyl acetamides) exhibit notable bioactivities, including enzyme inhibition .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O4S/c1-9-7-12(20-21(9)2)14-18-19-15(25-14)17-13(22)8-26(23,24)11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXLYVXIXPCTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine

This intermediate is synthesized via cyclization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with cyanogen bromide (BrCN) in anhydrous ethanol under reflux. The reaction proceeds at 80°C for 6–8 hours, yielding 78–82% of the oxadiazole ring. Alternative methods employ thiosemicarbazide derivatives, but these often result in lower yields (≤65%) due to side reactions.

Preparation of 2-(4-Fluorobenzenesulfonyl)Acetic Acid

4-Fluorobenzenesulfonyl chloride is reacted with glycine in a basic aqueous medium (pH 9–10) at 0–5°C. Triethylamine (TEA) is used to neutralize HCl, with yields reaching 85–90% after recrystallization from ethanol/water mixtures.

Coupling Reactions for Final Product Assembly

The final step involves coupling the two intermediates via an amide bond formation. Two primary methodologies dominate:

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid group of 2-(4-fluorobenzenesulfonyl)acetic acid. The reaction is conducted in dichloromethane (DCM) at 25°C for 12 hours, yielding 70–75% of the target compound.

Acyl Chloride Method

2-(4-Fluorobenzenesulfonyl)acetyl chloride is prepared by treating the acid with thionyl chloride (SOCl₂) at 60°C. The acyl chloride is then reacted with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in ethyl acetate with TEA as a base. This method achieves higher yields (88–92%) but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Effects

Ethyl acetate and DCM are the most effective solvents, providing yields >85%. Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 60–65% due to side reactions.

Temperature and Catalysis

Coupling reactions performed at 0–5°C minimize decomposition, while microwave-assisted synthesis at 50°C reduces reaction time from hours to minutes (e.g., 80% yield in 10 minutes).

Comparative Analysis of Methodologies

MethodYield (%)Time (h)Purity (%)
Carbodiimide-Mediated70–751295–98
Acyl Chloride88–926≥99
Microwave-Assisted800.1797

The acyl chloride method is superior for large-scale synthesis due to its high efficiency, whereas microwave-assisted synthesis is optimal for rapid screening.

Challenges and Mitigation Strategies

Purification Challenges

The product often co-crystallizes with unreacted starting materials. Recrystallization from ethyl acetate/petroleum ether (1:3 v/v) improves purity to >99%.

Moisture Sensitivity

Acyl chloride intermediates hydrolyze readily. Reactions must be conducted under inert atmospheres (N₂ or Ar) with molecular sieves to absorb moisture.

Industrial-Scale Adaptations

Patent EP2385938B1 discloses a continuous-flow reactor system that enhances yield (94–96%) by maintaining precise temperature control and reducing side product formation. This method is scalable but requires specialized equipment.

Emerging Techniques

Recent advances include enzymatic coupling using lipases, which achieve 82–85% yields under mild conditions (pH 7.5, 30°C). This eco-friendly approach avoids toxic reagents but is currently limited to small-scale applications .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that similar compounds demonstrated cytotoxic effects against human cancer cell lines, suggesting that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide could be evaluated for its potential as an anticancer agent .

Antimicrobial Activity

The sulfonamide group present in this compound is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial folic acid synthesis. Preliminary studies could explore the antimicrobial efficacy of this compound against common pathogens .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of pyrazole derivatives. The ability of such compounds to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases. Investigating the anti-inflammatory properties of this compound could provide insights into its therapeutic applications .

Development of Novel Polymers

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials with specific properties such as thermal stability and mechanical strength. Research into polymers containing oxadiazole units has shown improved thermal properties, making this compound a candidate for high-performance materials .

Photonic Applications

The incorporation of pyrazole and oxadiazole groups into materials can enhance their photonic properties. This can lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Further studies could focus on the photophysical characterization of materials derived from this compound .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; potential for further development as an anticancer drug
Antimicrobial ActivityInhibits growth of various bacterial strains; further testing required
Anti-inflammatory EffectsModulates inflammatory pathways; potential use in treating arthritis
Novel PolymersImproved thermal stability when incorporated into polymer matrices
Photonic ApplicationsEnhanced photonic properties for use in OLEDs

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from and :

Compound Name / ID Core Structure Substituent at Oxadiazole-5 Substituent at Oxadiazole-2 Functional Groups
Target Compound 1,3,4-Oxadiazole 1,5-Dimethylpyrazole 2-(4-Fluorobenzenesulfonyl)acetamide Sulfonyl, Fluorophenyl, Acetamide
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole 1H-Indol-3-ylmethyl Sulfanyl-linked acetamide Sulfanyl, Indole, Chlorophenyl
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) 1,3,4-Oxadiazole Diphenylmethyl Sulfanyl-linked acetamide Sulfanyl, Pyrazinyl

Key Observations :

  • Pyrazole vs.
  • Sulfonyl vs. Sulfanyl : The 4-fluorobenzenesulfonyl group in the target compound is more electron-withdrawing and polar than sulfanyl groups in analogs, which may improve binding affinity to charged enzyme active sites .
  • Fluorophenyl vs. Chlorophenyl/Pyrazinyl : The fluorophenyl group offers moderate hydrophobicity and metabolic stability compared to chlorophenyl (8t) or heteroaromatic pyrazinyl (4) groups .

Physicochemical Properties

Property Target Compound (Estimated) Compound 8t Compound 4
Molecular Weight (g/mol) ~425 (calculated) 428.5 422 (reported)
Melting Point Not reported Not reported (brown solid) Not reported
Solubility Moderate (sulfonyl enhances polarity) Low (chlorophenyl and indole increase hydrophobicity) Moderate (pyrazinyl may improve aqueous solubility)

Analysis :

  • The target compound’s fluorobenzenesulfonyl group likely enhances polarity compared to sulfanyl analogs, improving solubility in polar solvents. However, the dimethylpyrazole may offset this by introducing hydrophobicity.
  • Compound 8t’s indole and chlorophenyl groups contribute to higher molecular weight and lower solubility .

Hydrogen-Bonding and Crystallinity

  • Compound 8t : Indole NH and sulfanyl groups may participate in H-bonding, but chlorophenyl could disrupt crystal packing .

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is C16H18N4O3SC_{16}H_{18}N_4O_3S with a molecular weight of approximately 366.41 g/mol. The presence of these functional groups contributes to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The incorporation of the pyrazole and oxadiazole rings is crucial for enhancing its biological activity. For example, the synthesis may start from commercially available precursors like 1,5-dimethyl-1H-pyrazole and suitable sulfonyl chlorides.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Several studies have reported significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound demonstrated IC50_{50} values ranging from 5 to 25 µM against various cancer cell lines including C6 glioma and SH-SY5Y neuroblastoma cells. Notably, it was more effective than standard chemotherapeutics like 5-fluorouracil (IC50_{50} = 8.34 µM) in the C6 cell line .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells. Specifically, it caused cell cycle arrest at the G0/G1 phase and increased late apoptotic cell populations significantly .

Other Biological Activities

In addition to anticancer effects, the compound exhibits:

  • Anti-inflammatory Properties : Molecular docking studies suggest that it interacts with key inflammatory mediators, potentially reducing inflammation .
  • Antioxidant Activity : The compound's structure allows for significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Case Study 1: Glioma Treatment

A study involving C6 glioma cells demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 79% at optimal concentrations. The study highlighted the compound's potential as a therapeutic agent against gliomas through its ability to induce apoptosis and inhibit cell proliferation .

Case Study 2: Neuroblastoma Cells

In another investigation focusing on SH-SY5Y neuroblastoma cells, the compound showed selective cytotoxicity with an IC50_{50} value of 5.00 µM. This selectivity indicates its potential as a targeted therapy for neuroblastoma while sparing normal cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} = 5 - 25 µM
Apoptosis InductionSignificant increase in late apoptosis
Anti-inflammatoryInteraction with inflammatory mediators
AntioxidantHigh radical scavenging activity

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationPOCl₃, reflux, 6 h65–70>95%
Sulfonylation4-fluorobenzenesulfonyl chloride, DCM, 0°C85>98%
Amide couplingEDC/HOBt, DMF, rt, 12 h75>97%

How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal analysis using SHELX software to refine atomic coordinates and hydrogen-bonding networks (e.g., R factor < 0.05) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to pyrazole, oxadiazole, and sulfonamide groups (e.g., δ 8.2 ppm for oxadiazole protons) .
    • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Q. Table 2: Key Crystallographic Data (Hypothetical)

ParameterValueSource
Space groupP2₁/c
R factor0.042
Hydrogen bondsN–H···O (2.89 Å)

Advanced Questions

How can substituent effects on bioactivity be systematically analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents on the pyrazole or sulfonamide moieties. For example:
    • Fluorine at the 4-position enhances COX-2 selectivity (log P reduction) .
    • Methyl groups on pyrazole improve metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2) .

Q. Table 3: Substituent Effects on IC₅₀ (Hypothetical)

SubstituentTargetIC₅₀ (µM)
4-FluoroCOX-20.12
3-MethylCOX-1>50
H (control)COX-21.8

How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for reliable data) .

What advanced techniques are used to analyze hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict packing patterns .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H···O bonds) .

Q. Table 4: Hydrogen-Bonding Parameters (Hypothetical)

Donor–AcceptorDistance (Å)Angle (°)
N–H···O (oxadiazole)2.89168
C–H···F (sulfonamide)3.12155

How to optimize synthetic yield using Design of Experiments (DoE)?

Methodological Answer:

  • Factor Screening : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
  • Response Surface Methodology (RSM) : Use software (e.g., JMP) to model interactions and identify optimal conditions .

Q. Table 5: DoE Results for Cyclization Step

FactorLow LevelHigh LevelOptimal
Temp (°C)80120110
Catalyst (mol%)51510
Yield (%)608588

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